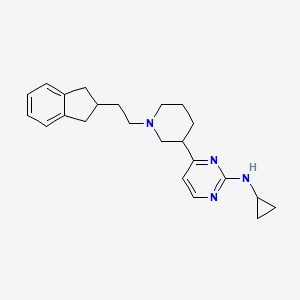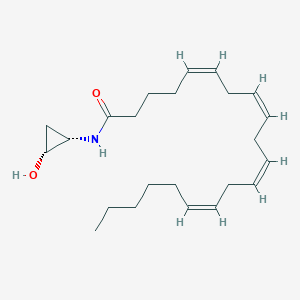
(1R,2S)-N-Arachidonoylcyclopropanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-N-Arachidonoylcyclopropanolamide is a chiral compound with significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopropane ring and an arachidonoyl group. The stereochemistry of the molecule is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N-Arachidonoylcyclopropanolamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the arachidonoyl group. One common method includes the use of diazo compounds for the cyclopropanation reaction. The reaction conditions often involve the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired enantiomer in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N-Arachidonoylcyclopropanolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the arachidonoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1R,2S)-N-Arachidonoylcyclopropanolamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-N-Arachidonoylcyclopropanolamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-(+)-cis-1-Amino-2-indanol
Uniqueness
(1R,2S)-N-Arachidonoylcyclopropanolamide is unique due to its specific combination of a cyclopropane ring and an arachidonoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H37NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(1S,2R)-2-hydroxycyclopropyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)/b7-6-,10-9-,13-12-,16-15-/t21-,22+/m0/s1 |
InChI Key |
LZHCSJBKBARIFQ-MTVZMXCXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H]1C[C@H]1O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


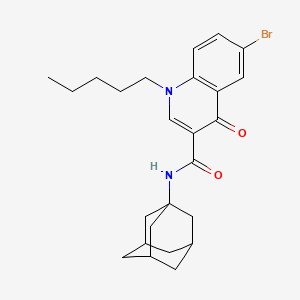
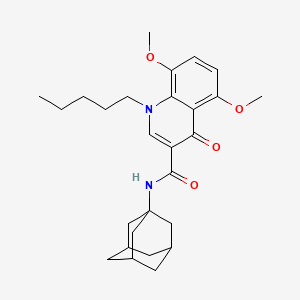
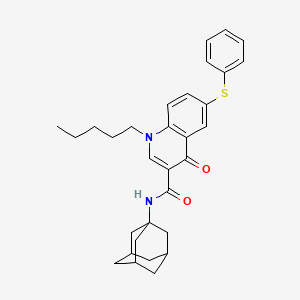
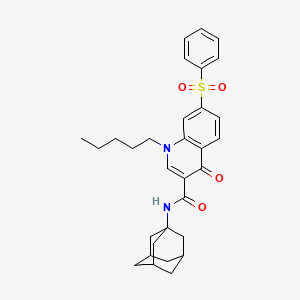
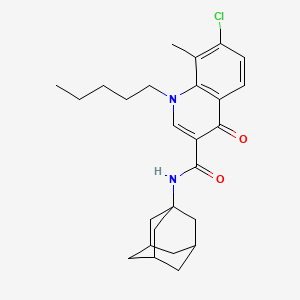
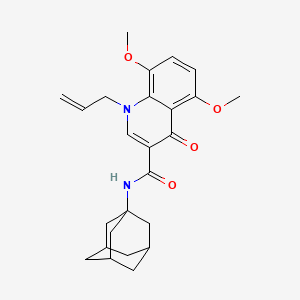
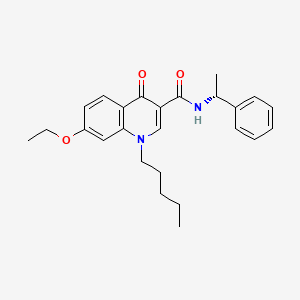
![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792783.png)
![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-hydroxyethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792790.png)
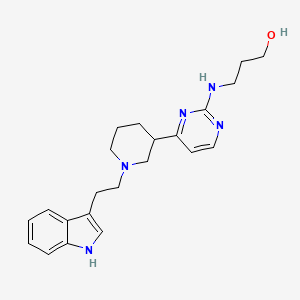
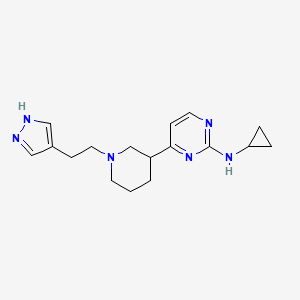
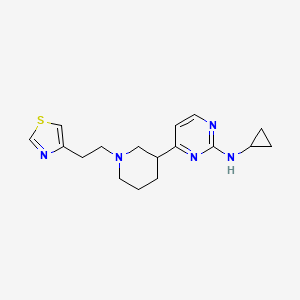
![N-cyclopropyl-4-(1-(2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine](/img/structure/B10792812.png)
